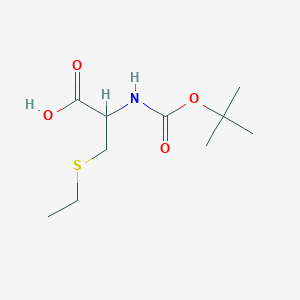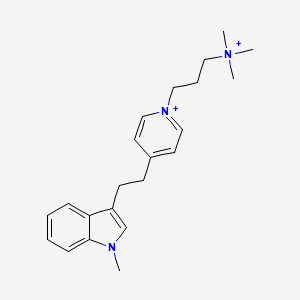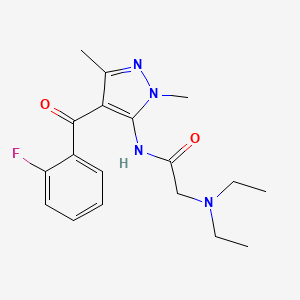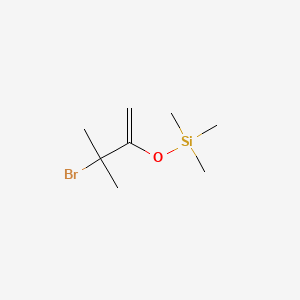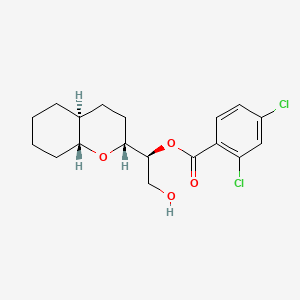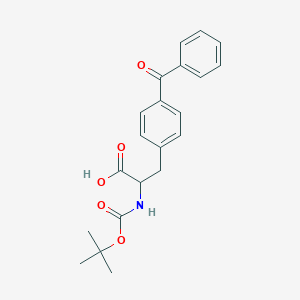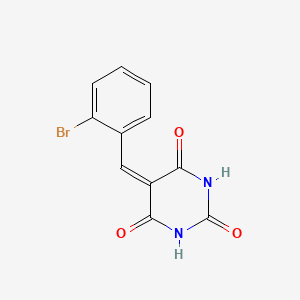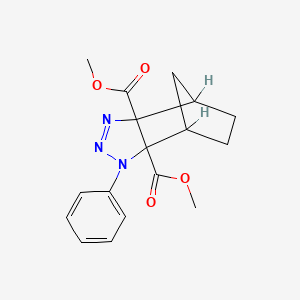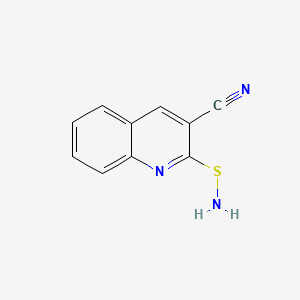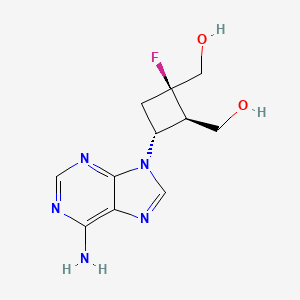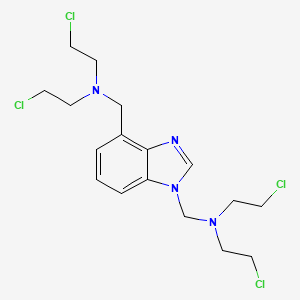
1H-Benzimidazole-1,4-dimethanamine, N,N,N',N'-tetrakis(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological and chemical properties
Preparation Methods
The synthesis of 1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often require an alkaline alcoholic solution or acetonitrile as a solvent . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted benzimidazoles .
Scientific Research Applications
1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- has several scientific research applications:
Medicine: Benzimidazole derivatives are known for their antimicrobial, anticancer, and antiviral properties. This compound is being explored for similar therapeutic applications.
Industry: It is used in the development of corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- involves its interaction with molecular targets such as enzymes and metal ions. The compound’s benzimidazole moiety allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes .
Comparison with Similar Compounds
1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- can be compared with other benzimidazole derivatives, such as:
N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine (EDTB): Similar in structure but with different substituents, EDTB is known for its hexadentate ligand properties.
1H-Benzimidazole-1-ethanamine: Another derivative with different functional groups, used in various chemical and biological applications.
Properties
CAS No. |
60539-02-8 |
|---|---|
Molecular Formula |
C17H24Cl4N4 |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
N-[[1-[bis(2-chloroethyl)aminomethyl]benzimidazol-4-yl]methyl]-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C17H24Cl4N4/c18-4-8-23(9-5-19)12-15-2-1-3-16-17(15)22-13-25(16)14-24(10-6-20)11-7-21/h1-3,13H,4-12,14H2 |
InChI Key |
AGSTVXYDBLTBMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N(C=N2)CN(CCCl)CCCl)CN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


